Cefsulodin sodium

Vue d'ensemble

Description

La céfsulodine sodique est un antibiotique céphalosporine de troisième génération particulièrement efficace contre les bactéries Gram négatives, en particulier Pseudomonas aeruginosa . Elle a été découverte par Takeda Pharmaceutical Company en 1977 et a été utilisée dans diverses applications cliniques et industrielles .

Méthodes De Préparation

La céfsulodine sodique est synthétisée par un processus semi-synthétique impliquant la modification du noyau céphalosporine. La voie de synthèse implique généralement l'acylation du noyau d'acide 7-amino-céphalosporanique (7-ACA) avec une chaîne latérale spécifique pour améliorer son activité contre Pseudomonas aeruginosa . Les méthodes de production industrielle impliquent souvent une fermentation suivie d'une modification chimique pour obtenir les propriétés antibiotiques souhaitées .

Analyse Des Réactions Chimiques

La céfsulodine sodique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier la chaîne latérale contenant du soufre, affectant l'activité de l'antibiotique.

Réduction : Les réactions de réduction peuvent altérer le noyau céphalosporine, réduisant potentiellement son efficacité.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les chlorures d'acyle et les amines, qui peuvent modifier les chaînes latérales pour produire des dérivés ayant des propriétés différentes. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine avec une activité antibactérienne modifiée.

Applications de la recherche scientifique

La céfsulodine sodique a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

La céfsulodine sodique exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie aux protéines de liaison à la pénicilline (PBP) situées à l'intérieur de la paroi cellulaire bactérienne, interrompant le processus de réticulation des chaînes de peptidoglycanes . Cela conduit à la formation de parois cellulaires défectueuses et entraîne finalement la lyse et la mort des cellules bactériennes . La capacité du composé à pénétrer la membrane externe des bactéries Gram négatives le rend particulièrement efficace contre ces agents pathogènes .

Applications De Recherche Scientifique

Clinical Applications

Antibiotic Susceptibility Testing

Cefsulodin sodium is extensively used in clinical laboratories for antibiotic susceptibility testing (AST). It is particularly effective against Pseudomonas aeruginosa, allowing clinicians to determine appropriate treatment options for infections caused by this pathogen. The Minimum Inhibitory Concentration (MIC) values for various strains of Pseudomonas aeruginosa have been documented, indicating its effectiveness at concentrations typically ranging from 4 to 8 μg/ml for susceptible strains and up to 32 μg/ml for resistant strains .

Case Study: Cystic Fibrosis Patients

A clinical trial involving cystic fibrosis patients demonstrated the therapeutic potential of this compound in managing pulmonary infections caused by Pseudomonas aeruginosa. In this study, cefsulodin was administered to patients with varying degrees of infection severity, showing promising results in improving clinical outcomes and reducing bacterial load .

Environmental Testing

Water Quality Assessment

this compound is utilized in water quality testing, particularly in the detection of coliforms and E. coli. It is incorporated into MI agar (Membrane Indicator agar), which allows for the simultaneous detection of total coliforms and E. coli while inhibiting non-target bacteria growth. This application is critical for ensuring safe drinking water and monitoring environmental contamination .

Yersinia Detection

The cefsulodin-irgasan-novobiocin agar medium is specifically designed to select for Yersinia species in environmental samples. This medium has been shown to be more effective than traditional selective agars, making it a valuable tool in food safety and public health monitoring .

Research Applications

In Vitro Studies

this compound serves as a vital reagent in various research applications, particularly in microbiology and molecular biology. It is commonly used as a selective agent in cloning and transformation protocols, aiding researchers in studying gene expression and protein interactions .

Stability Studies

Research has also focused on the stability of cefsulodin under different conditions. A comprehensive stability analysis indicated that cefsulodin maintains significant stability over time when stored at controlled temperatures, which is essential for its effective use in laboratory settings .

Data Summary

The following table summarizes key characteristics and applications of this compound:

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Clinical Microbiology | Antibiotic susceptibility testing | Effective against Pseudomonas aeruginosa; MIC: 4-32 μg/ml |

| Environmental Testing | Water quality testing | Used in MI agar for detecting coliforms and E. coli |

| Research | Cloning and transformation | Selective agent for studying gene expression |

| Stability Analysis | Thermal stability studies | Maintains stability over time; important for laboratory use |

Mécanisme D'action

Cefsulodin Sodium exerts its effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking process of peptidoglycan chains . This leads to the formation of defective cell walls and eventually causes bacterial cell lysis and death . The compound’s ability to penetrate the outer membrane of Gram-negative bacteria makes it particularly effective against these pathogens .

Comparaison Avec Des Composés Similaires

La céfsulodine sodique est unique parmi les céphalosporines en raison de sa haute spécificité pour Pseudomonas aeruginosa. Des composés similaires comprennent :

Céftazidime : Une autre céphalosporine de troisième génération ayant une activité à large spectre contre les bactéries Gram négatives.

Céfopérazone : Connue pour son activité contre les bactéries Gram positives et Gram négatives.

Céfépime : Une céphalosporine de quatrième génération ayant une activité accrue contre les souches bactériennes résistantes. La céfsulodine sodique se distingue par son activité ciblée contre Pseudomonas aeruginosa, ce qui en fait un outil précieux dans le traitement des infections causées par cet agent pathogène.

Propriétés

Numéro CAS |

52152-93-9 |

|---|---|

Formule moléculaire |

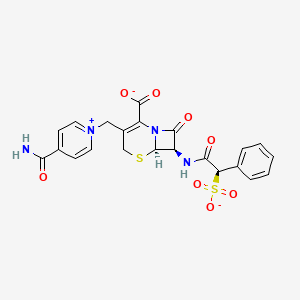

C22H20N4O8S2.Na C22H20N4NaO8S2 |

Poids moléculaire |

555.5 g/mol |

Nom IUPAC |

sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/t15-,17-,21-;/m1./s1 |

Clé InChI |

GTZPOHRNWUTXNB-DWBVFMGKSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+] |

SMILES isomérique |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na] |

SMILES canonique |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

52152-93-9 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

52152-93-9 (Parent) 52152-93-9 (mono-hydrochloride salt) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO. |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Abbott 46811 Cefsulodin Cefsulodin Monosodium Salt Cefsulodin Sodium CGP 7174 E CGP-7174-E CGP7174E Monaspor Monosodium Salt, Cefsulodin Pyocefal SCE 129 SCE-129 SCE129 Sodium, Cefsulodin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.